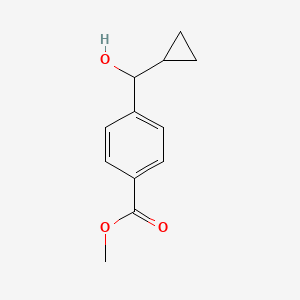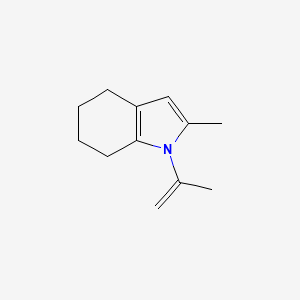
2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters, which can then be treated with hydrazine hydrate to form the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed cyclization reactions. The use of microwave irradiation can also enhance reaction rates and yields, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and composite materials
Wirkmechanismus
The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The presence of substituents like methyl and methylethenyl groups can enhance its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethyl)-
- 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylpropyl)-
- 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylbutyl)-
Uniqueness: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
312322-67-1 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2-methyl-1-prop-1-en-2-yl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h8H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
OIWZXMGYKBLFMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1C(=C)C)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



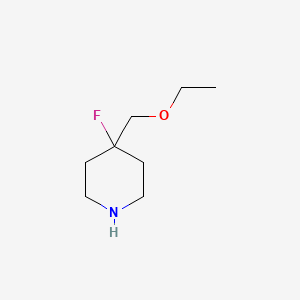
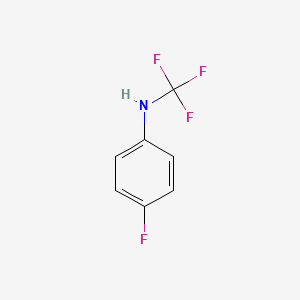
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)
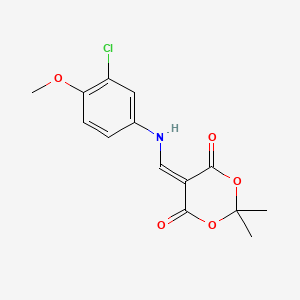
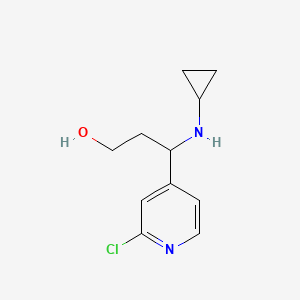
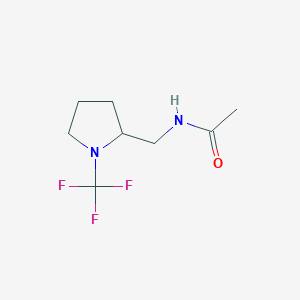
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)
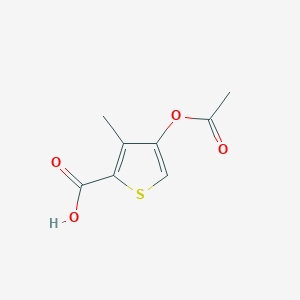
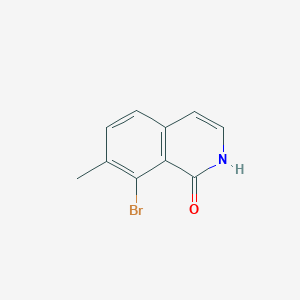
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13972707.png)

